Ionomycin calcium
Overview
Description
Ionomycin is a membrane permeable calcium ionophore produced by the bacterium Streptomyces conglobatus . This ionophore facilitates the transfer of calcium ions (Ca2+) into and out of cells . It can be used to increase intracellular calcium levels triggering cell death through apoptosis and autophagy .
Synthesis Analysis
Ionomycin is a polyether antibiotic that acts as a Ca2+ ionophore, modulating intracellular Ca2+ signaling to increase cytosolic Ca2+ levels . It modulates Ca2+ signaling across many cell types and its depletion of intracellular Ca2+ stores may be linked to the induction of apoptosis .Molecular Structure Analysis
The structure and absolute configuration of ionomycin, a novel diacidic polyether antibiotic having high affinity for calcium ions, have been determined by X-ray and spectroscopic methods .Chemical Reactions Analysis
Ionomycin is a calcium ionophore used to increase intracellular calcium concentration. It does so by facilitating the transport of Ca2+ across the plasma membrane and releasing Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels .Physical And Chemical Properties Analysis
Ionomycin has a chemical formula of C41H72O9 and a molecular weight of 709.01 g/mol . It is insoluble in water, but soluble in fats and DMSO .Scientific Research Applications
Calcium Signaling Studies
Ionomycin calcium salt is a powerful tool for studying calcium signaling . It’s commonly used in cell biology experiments to induce a rapid and controlled increase in intracellular calcium levels .
Cell Activation
Ionomycin plays a significant role in cell activation . By increasing intracellular calcium levels, it can trigger various cellular processes that are essential for cell activation .
Secretion Studies
The compound is used in research to study secretion processes in cells . The increase in intracellular calcium levels can stimulate the secretion of various substances within the cell .
Cell Proliferation
Ionomycin is used in studies related to cell proliferation . Changes in calcium levels can influence cell division and growth, making Ionomycin a valuable tool in this field .
Apoptosis Research
In the field of apoptosis research , Ionomycin is used to study the role of calcium in programmed cell death . By manipulating calcium levels, researchers can gain insights into the mechanisms of apoptosis .
Calcium Transport Studies
Since Ionomycin serves as a highly efficient transporter of Ca2+, it offers substantial benefits for studying the transport of Ca2+ across biological membranes .
Calibration of Fluorescent Indicators
Ionomycin is used to calibrate fluorescent Ca2+ indicators when studying the regulatory properties of Ca2+ in cellular processes .
Antiproliferative Effects on Cancer Cells
It was found to have antiproliferative effects on human bladder cancer cells both in vitro and in vivo .
Mechanism of Action
Target of Action
Ionomycin calcium salt, also known as Ionomycin calcium, is a potent and selective calcium ionophore agent . It primarily targets calcium ions (Ca2+) . It binds calcium ions with high selectivity, and enhances calcium ions by directly stimulating store-operated calcium entry across biological membranes . At the micromolar level, ionomycin can activate Ca2+/Calmodulin-dependent kinase and phosphatase to stimulate gene expression .
Mode of Action
Ionomycin facilitates the transport of Ca2+ across the plasma membrane . It acts as a motile Ca2+ carrier and enhances Ca2+ influx by directly stimulating store-regulated cation entry across biological membranes . This results in an increase in intracellular calcium concentration .
Biochemical Pathways
The increase in intracellular calcium concentration leads to the activation of several downstream biochemical pathways. For instance, it can activate Ca2+/Calmodulin-dependent kinase and phosphatase, leading to the stimulation of gene expression . In human T cells, ionomycin induces hydrolysis of phosphoinositides and activates Protein Kinase C (PKC) to mediate T cell activation .
Pharmacokinetics
It is known that the compound is soluble in dmso at 16mg/ml and EtOH at 20mg/ml . This solubility profile suggests that the compound may have good bioavailability when administered in appropriate solvents.
Result of Action
The action of Ionomycin calcium salt leads to several molecular and cellular effects. For example, in human T cells, it induces hydrolysis of phosphoinositides and activates PKC, leading to T cell activation . Furthermore, Ionomycin treatment of human B cells induces the activation of calcium-dependent endonuclease and results in apoptosis .
Action Environment
The action of Ionomycin calcium salt can be influenced by environmental factors. For instance, the pH level can affect the binding of Ca2+ by Ionomycin. Essentially no binding of Ca2+ occurs below pH 7.0, and maximum binding takes place at pH 9.5 . Therefore, the efficacy and stability of Ionomycin calcium salt can be influenced by the pH of the environment.
Safety and Hazards
Future Directions
Ionomycin is a potent and selective calcium ionophore derived from Streptomyces conglobatus. It is used as a research tool to rapidly raise the intracellular level of calcium, and to study calcium transport across biological membranes by inducing the release of cytosolic calcium stores . It is often sold as a free acid, or as a Ca2+ salt . Both are insoluble in water, but soluble in fats and DMSO . Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .
properties
IUPAC Name |
calcium;(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/q;+2/p-2/b13-11+,34-24-;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRWUYKLUMMAKG-WYGBAUISSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70CaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017257 | |
Record name | Ionomycin calcium salt from Streptomyces conglobatus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ionomycin calcium salt | |
CAS RN |
56092-82-1 | |
Record name | Ionomycin, calcium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ionomycin calcium salt from Streptomyces conglobatus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.